Bis(4-methylphenyl)chlorophosphine

Catalog No.
S1510943
CAS No.
1019-71-2
M.F
C14H14ClP
M. Wt
248.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(4-methylphenyl)chlorophosphine

CAS Number

1019-71-2

Product Name

Bis(4-methylphenyl)chlorophosphine

IUPAC Name

chloro-bis(4-methylphenyl)phosphane

Molecular Formula

C14H14ClP

Molecular Weight

248.69 g/mol

InChI

InChI=1S/C14H14ClP/c1-11-3-7-13(8-4-11)16(15)14-9-5-12(2)6-10-14/h3-10H,1-2H3

InChI Key

BJBXRRHIBSXGLF-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)Cl

Canonical SMILES

CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)Cl

The exact mass of the compound Bis(4-methylphenyl)chlorophosphine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Bis(4-methylphenyl)chlorophosphine, also known as di(p-tolyl)chlorophosphine, is a highly reactive, moisture-sensitive diarylchlorophosphine primarily utilized as an essential building block for synthesizing bulky, electron-rich phosphine ligands. Unlike generic chlorophosphines, this compound incorporates para-methyl groups that significantly enhance the electron density at the phosphorus center while simultaneously improving solubility in non-polar organic solvents . In industrial and research procurement, it is typically sourced at 95–96% purity and serves as the direct precursor for critical chiral ligands such as Tol-BINAP, Tol-SEGPHOS, and various p-tolyl-substituted Buchwald-type phosphines used in advanced transition-metal catalysis.

Substituting Bis(4-methylphenyl)chlorophosphine with the more common chlorodiphenylphosphine (Ph2PCl) fundamentally alters the electronic and steric profile of downstream catalysts, often leading to catalytic failure or severe drops in enantioselectivity . The para-methyl groups act as critical electron donors that make the resulting phosphine ligands stronger sigma-donors, which is a strict requirement for accelerating oxidative addition steps in cross-coupling reactions . Furthermore, the added lipophilicity from the tolyl groups ensures that the resulting transition-metal complexes remain fully soluble in non-polar hydrocarbon solvents during homogeneous catalysis, a processability metric that standard phenyl analogs frequently fail to meet .

Precursor Superiority for High-ee Chiral Ligands (Tol-BINAP vs. SEGPHOS)

When utilized as the foundational precursor for (S)-Tol-BINAP, this compound enables the synthesis of air-stable cyclometalated π-allyliridium C,O-benzoates that excel in late-stage functionalization. In the regio- and enantioselective amination of alkyl-substituted allylic acetates, the (S)-Tol-BINAP modified catalyst significantly outperformed SEGPHOS, achieving up to 98% reaction efficiency and 96% enantiomeric excess (ee) [1].

Evidence DimensionEnantiomeric excess (ee) and reaction efficiency
Target Compound Data(S)-Tol-BINAP (derived from Bis(4-methylphenyl)chlorophosphine): up to 98% efficiency, 96% ee
Comparator Or BaselineSEGPHOS ligand: Suboptimal efficiency and enantioselectivity
Quantified DifferenceSuperior ee and efficiency for the amination of complex pharmaceutical amines
ConditionsIridium-catalyzed amination of racemic alkyl-substituted allylic acetates with secondary aliphatic amines

Procuring this specific p-tolyl precursor is essential for synthesizing ligands that achieve the strict enantiomeric purity required for complex pharmaceutical intermediates.

Electronic Tuning in Photoredox C-P Bond Formation

In the photoinduced deacylative phosphorylation of unstrained ketones, Bis(4-methylphenyl)chlorophosphine acts as an optimal radical acceptor for generating electron-rich tertiary phosphines. While standard chlorodiphenylphosphine provides a baseline reaction, the di(p-tolyl) variant successfully yields strongly electron-donating tertiary phosphines (up to 82% yield) under mild 456 nm irradiation, driven by the electron-donating para-methyl groups [1].

Evidence DimensionTertiary phosphine yield in deacylative phosphorylation
Target Compound DataDi(p-tolyl)chlorophosphine: up to 82% yield of electron-rich phosphines
Comparator Or BaselineChlorodiphenylphosphine (Ph2PCl): Baseline yields, but lacks electron-donating tuning capability
Quantified DifferenceEnables the synthesis of stronger sigma-donor phosphines with comparable high yields (up to 82%)
Conditions0.2 mmol chlorophosphine, 4CzIPN photocatalyst (2 mol%), 456 nm light, room temperature

Buyers requiring stronger sigma-donor ligands for cross-coupling must select this p-tolyl precursor over the unsubstituted phenyl analog to achieve necessary electronic tuning.

Enhanced Stereocontrol in Cu(I)-Catalyzed Michael Additions

Ligands synthesized directly from Bis(4-methylphenyl)chlorophosphine, such as Tol-BINAP, demonstrate exceptional stereocontrol in Cu(I)-catalyzed Michael reactions. A CuI-(R)-Tol-BINAP catalytic system achieves 86-98% ee in the addition of Grignard reagents to α,β-unsaturated esters, requiring a specific 1:1.5 CuI to ligand ratio for optimal performance, far exceeding the baseline stereocontrol of pure isolated complexes lacking ligand excess [1].

Evidence DimensionEnantiomeric excess in 1,4-conjugate addition
Target Compound DataCuI-(R)-Tol-BINAP: 86-98% ee
Comparator Or BaselinePure isolated Cu complexes without ligand excess: 57% ee
Quantified DifferenceConsistently high ee (up to 98%) across various Grignard reagents when the p-tolyl ligand is used in excess
ConditionsCuI (1 mol %), (R)-Tol-BINAP (1.5 mol %) in t-BuOMe at -40 °C

For the industrial synthesis of chiral β-alkyl esters, procuring the p-tolyl precursor ensures the downstream ligand can maintain >90% ee even with sterically hindered Grignard reagents.

Synthesis of High-Performance Chiral Bisphosphine Ligands

This compound is the mandatory starting material for synthesizing Tol-BINAP and Tol-SEGPHOS, which are critical for Ru-, Rh-, and Ir-catalyzed asymmetric hydrogenations and aminations where standard BINAP fails to provide sufficient enantioselectivity[1].

Development of Electron-Rich Buchwald Ligands

It serves as a core building block for dialkylbiaryl phosphines, where the p-tolyl groups enhance the oxidative addition rate of palladium catalysts in Suzuki or Buchwald-Hartwig cross-couplings, outperforming standard phenyl-based ligands [1].

Photocatalytic Synthesis of Tuned Tertiary Phosphines

Utilized as a radical acceptor in photoinduced deacylative phosphorylation, enabling the mild, room-temperature synthesis of structurally diverse, electron-rich tertiary phosphines for advanced materials and homogeneous catalysis [2].

XLogP3

4.6

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

Bis(4-methylphenyl)chlorophosphine

Dates

Last modified: 08-15-2023

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